molecular formula C27H26N2O5S B2844861 2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide CAS No. 866897-55-4

2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide

Cat. No.: B2844861
CAS No.: 866897-55-4
M. Wt: 490.57
InChI Key: KTNDZNQGAUIPAK-UHFFFAOYSA-N
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Description

2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a complex organic compound with a unique structure that combines a quinoline core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the sulfonyl and ethoxy groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and specific reagents to achieve the desired functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives.

Scientific Research Applications

2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound could serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved may vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide include other quinoline derivatives with sulfonyl and ethoxy groups. Examples include:

  • 2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
  • 2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c1-4-34-21-11-13-24-23(15-21)27(31)25(35(32,33)22-12-10-18(2)19(3)14-22)16-29(24)17-26(30)28-20-8-6-5-7-9-20/h5-16H,4,17H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNDZNQGAUIPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC(=C(C=C3)C)C)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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